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molecular formula C14H11N3 B186197 3-(2-Quinoxalinyl)aniline CAS No. 432004-76-7

3-(2-Quinoxalinyl)aniline

Cat. No. B186197
M. Wt: 221.26 g/mol
InChI Key: FTKCJWKPAZRHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592415B2

Procedure details

A solution of 2-(3-nitrophenyl)quinoxaline (9.4 g, 37.4 mmol), SnCl2.H2O (28 g, 13.48 mmol) in CHCl3 (95 mL) was heated to 90° C. for 15 minutes, cooled to room temperature, added to ice water (190 mL), and basified to pH 10 with 50% aqueous NaOH, adding ice as necessary to maintain the temperature below 10° C. The mixture was extracted with ethyl acetate (500 mL), and the organic phase was filtered through a Celite pad, which was washed once with ethyl acetate (150 mL). The combined organics phases were washed with brine and dried, and then solvent was evaporated in vacuo. The resulting solid was recrystallized from toluene to afford (3-quinoxalin-2-ylphenyl)amine (5.6 g, 68% yield). LCMS calculated for C14H11N3 (M+H): 222.26. found 222. 1H-NMR (400 MHz, DMSO-d6) δH: 9.42 (1H, s), 8.11-8.00 (2H, m), 7.94-7.75 (2H, m), 7.55 (1H, s), 7.42 (1H, d, J=7 Hz), 7.22 (1H, m), 6.72 (1H, m), 5.42 (2H, br. s).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:19]=[N:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl[Sn]Cl.O.[OH-].[Na+]>C(Cl)(Cl)Cl>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:18]=[CH:19][C:10]=1[C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NC2=CC=CC=C2N=C1
Name
Quantity
28 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
190 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding ice as necessary
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (500 mL)
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered through a Celite pad, which
WASH
Type
WASH
Details
was washed once with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The combined organics phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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